molecular formula C7H9ClF2O B1320754 4,4-Difluorocyclohexane-1-carbonyl chloride CAS No. 376348-75-3

4,4-Difluorocyclohexane-1-carbonyl chloride

Cat. No.: B1320754
CAS No.: 376348-75-3
M. Wt: 182.59 g/mol
InChI Key: PJWULPCWPCVQKD-UHFFFAOYSA-N
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Description

4,4-Difluorocyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C7H9ClF2O. It is a colorless liquid that is sensitive to light and is commonly used in organic synthesis, particularly in acylation reactions . This compound is known for its stability under inert conditions and its reactivity due to the presence of both fluorine and chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4-Difluorocyclohexane-1-carbonyl chloride involves the reaction of 4,4-difluorocyclohexane with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:

    Reactants: 4,4-Difluorocyclohexane and thionyl chloride.

    Conditions: The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering.

    Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

    Product Isolation: The product, this compound, is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to due to the corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorocyclohexane-1-carbonyl chloride primarily undergoes substitution reactions due to the presence of the carbonyl chloride group. Some common reactions include:

    Nucleophilic Substitution: The carbonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4,4-difluorocyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Sometimes, catalysts like pyridine are used to enhance the reaction rate.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

4,4-Difluorocyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.

    Biology: Employed in the modification of biomolecules to study their structure and function.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Difluorocyclohexane-1-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and chlorine atoms, which confer distinct reactivity and stability. The fluorine atoms enhance the compound’s electrophilicity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,4-difluorocyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O/c8-6(11)5-1-3-7(9,10)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWULPCWPCVQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595985
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376348-75-3
Record name 4,4-Difluorocyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=376348-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluorocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,4-Difluorocyclohexanecarboxylic acid (118.2 g, 0.72 mol) was dissolved in toluene (296 ml). To the clear solution was added thionyl chloride (261 ml, 3.6 mol) and the resultant solution was heated under reflux for 1.5 hours. A sample was taken and concentrated and 1H-NMR indicated complete conversion to the title compound. The reaction was cooled to room temperature and the thionyl chloride was removed under reduced pressure and replaced with toluene to give the title compound as a toluene concentrate at a total volume of 591 ml.
Quantity
118.2 g
Type
reactant
Reaction Step One
Quantity
296 mL
Type
solvent
Reaction Step One
Quantity
261 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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